![molecular formula C20H22N2O3S B2966400 5-(((4-Isobutylphenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole CAS No. 1105233-08-6](/img/structure/B2966400.png)
5-(((4-Isobutylphenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole
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Description
Scientific Research Applications
Corrosion Inhibition
Compounds incorporating the 1,3,4-oxadiazole moiety have been investigated for their corrosion inhibition properties on mild steel in acidic environments. The studies highlight the effectiveness of these compounds in forming protective layers on metal surfaces, suggesting their potential in industrial applications to prevent corrosion. The adsorption characteristics of these inhibitors on mild steel were explored through gravimetric, electrochemical, and SEM analyses, with findings indicating a mixed type of inhibitor behavior and adherence to Langmuir adsorption isotherm models (P. Ammal, M. Prajila, A. Joseph, 2018).
Antibacterial and Antifungal Activities
Research into sulfone derivatives containing the 1,3,4-oxadiazole moiety has shown promising antibacterial and antifungal activities. These compounds have been effective against tobacco bacterial wilt and various plant pathogenic fungi, highlighting their potential as agrochemicals to protect crops from diseases. The structural analysis and bioassays of these derivatives provide insights into their mechanism of action and potential for developing new bactericides and fungicides (Weiming Xu et al., 2012); (Weiming Xu et al., 2011).
Pharmaceutical Applications
The synthesis and evaluation of sulfonamide-based 1,3,4-oxadiazole derivatives have revealed significant antimicrobial, anti-inflammatory, and anti-diabetic activities. These findings suggest the potential of such compounds in pharmaceutical development, with specific derivatives showing excellent activity in preliminary bioassays. The exploration of these compounds' bioactivity underscores the versatility of the 1,3,4-oxadiazole scaffold in drug discovery and development (S. Kavitha, Z. Nasarullah, K. Kannan, 2019).
properties
IUPAC Name |
3-(2-methylphenyl)-5-[[4-(2-methylpropyl)phenyl]sulfonylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14(2)12-16-8-10-17(11-9-16)26(23,24)13-19-21-20(22-25-19)18-7-5-4-6-15(18)3/h4-11,14H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFOYZGNGBUMLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((4-Isobutylphenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole |
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